N-(3-iodophenyl)-2-nitrobenzenesulfonamide

Description

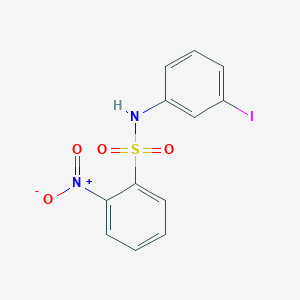

N-(3-iodophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group linked to a 3-iodophenyl moiety via a sulfonamide bridge.

Properties

Molecular Formula |

C12H9IN2O4S |

|---|---|

Molecular Weight |

404.18 g/mol |

IUPAC Name |

N-(3-iodophenyl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H9IN2O4S/c13-9-4-3-5-10(8-9)14-20(18,19)12-7-2-1-6-11(12)15(16)17/h1-8,14H |

InChI Key |

AAAHEVGZGBNKFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-2-nitrobenzenesulfonamide typically involves the iodination of a precursor compound followed by nitration and sulfonamide formation. One common method includes the following steps:

Nitration: The nitration of the iodinated benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonamide Formation: The final step involves the reaction of the nitro-iodobenzene with a sulfonamide reagent under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Substitution: Reagents like sodium thiolate or amine nucleophiles can be used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products depend on the nucleophile used, such as thiophenol or aniline derivatives.

Reduction: The major product is N-(3-aminophenyl)-2-nitrobenzenesulfonamide.

Oxidation: Products include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

N-(3-iodophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.

Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which N-(3-iodophenyl)-2-nitrobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine and nitro groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares N-(3-iodophenyl)-2-nitrobenzenesulfonamide with sulfonamides featuring variations in substituent groups:

Key Observations :

- Electron-withdrawing groups (EWGs) like iodine (target compound) or chlorine () increase electrophilicity and may enhance binding to biological targets.

- Bulkier substituents (e.g., iodine vs. methyl in ) reduce molecular flexibility and alter crystal packing .

- Heteroaromatic groups (e.g., furan in ) introduce additional hydrogen-bonding or π-stacking interactions.

Physicochemical Properties

Data from analogous compounds suggest trends in solubility, melting points, and reactivity:

Key Observations :

- The iodine atom in the target compound likely reduces aqueous solubility compared to aminoalkyl derivatives (e.g., ) but improves membrane permeability.

- Nitro groups in all analogs contribute to high thermal stability and resistance to enzymatic degradation.

Crystallographic and Conformational Analysis

provides detailed structural insights for N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide :

- Dihedral Angles : 89.5° between sulfonyl and benzoyl rings vs. 71.2° in a chloro-substituted analog .

- Hydrogen Bonding : Intermolecular N–H···O bonds form dimeric chains, stabilizing the crystal lattice.

Comparison with Target Compound : The bulkier iodine substituent may increase torsional angles at the S–N bond, reducing molecular planarity and altering packing efficiency. Halogen bonding (C–I···O/N) could introduce unique supramolecular architectures.

Biological Activity

N-(3-iodophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an antimicrobial and anticancer agent. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of . The compound features a sulfonamide functional group, which is known for its biological activity, particularly in inhibiting bacterial growth. The presence of the iodine atom enhances its reactivity, potentially increasing its antimicrobial potency or altering pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Folate Synthesis : Similar to other sulfonamides, this compound mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folate synthesis. By inhibiting this enzyme, the compound disrupts folic acid production in microorganisms, leading to their death.

- Induction of Apoptosis : Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells by targeting anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This mechanism involves the activation of caspases, which are crucial for the execution of apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been demonstrated through minimum inhibitory concentration (MIC) assays. The presence of the iodine atom is believed to enhance this activity by increasing the lipophilicity and cellular uptake of the compound.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The compound's IC50 values indicate its potency in inducing cell death.

| Cell Line | IC50 (µM) |

|---|---|

| H146 (lung cancer) | 0.65 |

| MCF-7 (breast cancer) | 0.43 |

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The results indicated that this compound had a broader spectrum of activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Evaluation in Cancer Models : In vivo studies using SCID mice bearing xenograft tumors demonstrated that treatment with this compound resulted in significant tumor regression without notable toxicity at therapeutic doses . Tumor tissues showed increased levels of cleaved PARP and caspase-3, indicating effective apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.